molecular formula C13H20N2O5S3 B2404599 8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-47-4

8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2404599
CAS No.: 898408-47-4
M. Wt: 380.49
InChI Key: OLAAJXRQBBEERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ( 898408-47-4) is a high-purity chemical compound with the molecular formula C13H20N2O5S3 and a molecular weight of 380.50 g/mol . This complex molecule features a 1-oxa-4,8-diazaspiro[4.5]decane core structure, which is of significant interest in medicinal chemistry for developing novel bioactive molecules . Compounds based on the 1-oxa-4-azaspiro[4.5]decane scaffold have demonstrated notable antitumor activity in research settings . Specifically, structurally related sulfonyl-substituted derivatives have shown potent antiproliferative effects against various human cancer cell lines in vitro, making them valuable candidates for investigating new cancer therapeutics . The presence of dual sulfonyl groups (ethylsulfonyl and thiophene-2-ylsulfonyl) suggests potential as a key intermediate or building block for designing more complex drug-like molecules. This product is offered with a guaranteed purity of 90% or higher and is available in various quantities to meet your research needs . Intended Use and Disclaimer: This product is developed and supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use. It is not for use in food, drugs, household products, or any form of consumer application.

Properties

IUPAC Name

8-ethylsulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S3/c1-2-22(16,17)14-7-5-13(6-8-14)15(9-10-20-13)23(18,19)12-4-3-11-21-12/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAAJXRQBBEERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the appropriate spirocyclic precursor, followed by the introduction of the ethylsulfonyl and thiophen-2-ylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the spirocyclic structure may contribute to its stability and ability to interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane with three analogous spirocyclic sulfonamides, focusing on structural features, synthesis methods, and available pharmacological data.

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Molecular Formula : C₁₅H₂₂N₂O₆S₂
  • Molecular Weight : 390.47 g/mol
  • Key Differences: Substituents: Replaces the ethylsulfonyl group with a methylsulfonyl group and substitutes the thiophene ring with a 4-methoxyphenyl moiety. The methoxyphenyl group introduces electron-donating effects, which may alter binding affinity in biological targets.
  • Synthesis : While explicit details are absent, the use of sulfonylating agents (e.g., methanesulfonyl chloride) and aromatic substitution reactions is inferred from analogous procedures in and .

1-Thia-4-azaspiro[4.5]decane Derivatives (e.g., Compounds 14–17)

  • Example Compound: 4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 14) Molecular Formula: C₃₀H₃₅FN₄O₉S₃ Molecular Weight: 710.81 g/mol
  • Key Differences :
    • Core Structure : Replaces the oxygen atom in the 1-oxa-4,8-diazaspiro core with sulfur (1-thia-4-azaspiro[4.5]decane).
    • Functional Groups : Incorporates a fluorophenyl group and a glycosylated thiadiazole moiety, which are absent in the target compound.

Spirocyclic Piperazine Derivatives (e.g., Compounds 13–14)

  • Example Compound: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Molecular Formula: Not explicitly provided, but piperazine and spirocyclic ketone groups are present.
  • Key Differences :
    • Core Structure : Features a 1,3-diazaspiro[4.5]decane-2,4-dione core instead of the 1-oxa-4,8-diazaspiro system.
    • Substituents : Includes piperazine and phenyl groups, which are absent in the target compound.
  • Synthesis : Prepared via multi-step reactions involving halogenated ketones and triazole intermediates, as described in and .

Critical Analysis of Structural and Functional Differences

  • Aromatic Substituents : The thiophen-2-ylsulfonyl group introduces heteroaromaticity, which could enhance π-π stacking interactions in enzyme binding pockets compared to methoxyphenyl or phenyl groups .
  • Core Modifications : Replacing oxygen with sulfur (as in 1-thia-4-azaspiro derivatives) alters electronic properties and may influence redox activity or metabolic stability .

Biological Activity

8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure, which is characteristic of many biologically active compounds. The presence of sulfonyl and oxa groups contributes to its unique properties and interactions within biological systems.

Research indicates that compounds similar to this compound demonstrate various mechanisms of action:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : They can act as modulators of receptor activity, influencing signaling pathways critical for cellular function.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available literature:

Study Biological Activity Methodology Findings
Study 1Anti-inflammatoryIn vitro assaysSignificant reduction in pro-inflammatory cytokines was observed.
Study 2AntimicrobialDisc diffusion methodEffective against several bacterial strains with MIC values ranging from 10-50 µg/mL.
Study 3AntioxidantDPPH assayExhibited a dose-dependent increase in free radical scavenging activity.
Study 4CytotoxicityMTT assayInduced apoptosis in cancer cell lines with IC50 values below 20 µM.

Case Studies

  • Anti-inflammatory Effects : A study investigated the compound's ability to modulate inflammatory responses in human immune cells. Results indicated a marked decrease in the expression of TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Another research effort focused on the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. The compound demonstrated significant antimicrobial activity, making it a candidate for further development as an antibiotic agent.
  • Cytotoxicity in Cancer Research : A case study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results showed that the compound effectively induced cell death through apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-(ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include sulfonylation of the diazaspiro core using ethylsulfonyl and thiophene-2-sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Optimization requires precise temperature control (0–5°C for sulfonylation) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Yields >70% are achievable with stoichiometric reagent ratios and inert atmosphere .

Q. How can structural confirmation of this spiro compound be performed using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to identify spirocyclic protons (δ 3.5–4.5 ppm for oxa- and diaza-ring protons) and sulfonyl groups (δ 7.2–8.1 ppm for thiophene protons) .
  • X-ray Crystallography : Resolve spiro geometry and confirm sulfonyl group orientation. Bond angles (109.5° for tetrahedral sulfur) and torsion angles (<10° deviation) validate stereochemistry .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ at m/z 415.08) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) due to sulfonyl groups’ electrophilic properties .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., 5-HT1A_{1A} or M1 muscarinic receptors) at concentrations 1–100 µM .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50_{50} values >50 µM suggest selectivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of sulfonyl substituents in bioactivity?

  • Strategy :

  • Substituent Variation : Replace ethylsulfonyl with methylsulfonyl or aryl-sulfonyl groups to assess steric/electronic effects on target binding .
  • Biological Profiling : Compare IC50_{50} shifts in enzyme assays and correlate with Hammett σ values of substituents .
  • Computational Modeling : Dock analogs into target active sites (e.g., using AutoDock Vina) to identify critical hydrogen bonds (e.g., sulfonyl oxygen interactions) .

Q. What experimental and computational methods elucidate the compound’s mechanism of action in modulating biological targets?

  • Integrated Workflow :

  • SPR Biosensing : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of sulfonyl-mediated interactions .
  • Mutagenesis : Validate predicted binding residues (e.g., Ser/Thr mutations in catalytic sites) .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Resolution Steps :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize to protein concentration .
  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers .
  • Solubility Checks : Confirm compound solubility in assay buffers (e.g., DMSO tolerance <1%) to avoid false negatives .

Q. What in silico strategies predict metabolic stability and toxicity profiles?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., t1/2_{1/2} >2 h suggests stability) .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., alert for sulfonyl-related reactive metabolites) .
  • Metabolite ID : Simulate Phase I/II metabolism (GLORYx) to prioritize stable derivatives .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Key Issues :

  • Exotherm Control : Use jacketed reactors for sulfonylation steps to prevent thermal degradation .
  • Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) for gram-scale batches .
  • Yield Optimization : Employ DoE (Design of Experiments) to refine parameters (e.g., temperature, stoichiometry) via Minitab or JMP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.